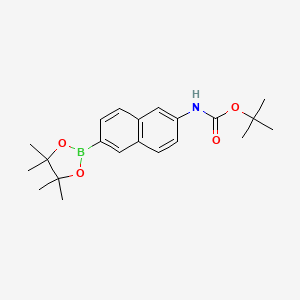

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate

CAS No.: 1312611-41-8

Cat. No.: VC2655975

Molecular Formula: C21H28BNO4

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1312611-41-8 |

|---|---|

| Molecular Formula | C21H28BNO4 |

| Molecular Weight | 369.3 g/mol |

| IUPAC Name | tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate |

| Standard InChI | InChI=1S/C21H28BNO4/c1-19(2,3)25-18(24)23-17-11-9-14-12-16(10-8-15(14)13-17)22-26-20(4,5)21(6,7)27-22/h8-13H,1-7H3,(H,23,24) |

| Standard InChI Key | AGHCJCKEBFQSMP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)OC(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Properties

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate belongs to the class of arylboronic acid pinacol esters, which are widely recognized for their stability and utility in organic transformations. The compound features a naphthalene core with a tert-butylcarbamate group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic acid pinacol ester) group at the 6-position .

The SMILES notation for this compound is O=C(OC(C)(C)C)Nc1ccc2c(c1)ccc(c2)B1OC(C(O1)(C)C)(C)C, which provides a linear representation of its molecular structure . This notation explicitly shows the carbamate linkage, the naphthalene backbone, and the boronic ester functionality that are characteristic of this compound.

Physical and Chemical Properties

The physical and chemical properties of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1312611-41-8 | |

| Molecular Formula | C21H28BNO4 | |

| Molecular Weight | 369.26 g/mol | |

| Physical State | Crystalline solid (predicted) | - |

| Commercial Purity | 97% | |

| Storage Form | Solid powder |

The compound's solubility profile is expected to favor organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide, with limited solubility in water due to its predominantly hydrophobic character. The presence of the dioxaborolane moiety contributes significantly to the compound's chemical reactivity, particularly in cross-coupling reactions.

Spectroscopic Characteristics

While specific spectroscopic data for this compound is limited in the available literature, its structural features allow for prediction of certain spectroscopic characteristics. The naphthalene core would exhibit characteristic aromatic signals in proton NMR spectra, while the tert-butyl group would show a distinctive singlet at approximately 1.5 ppm. The NH of the carbamate group would typically appear as a broad singlet in the 6-8 ppm range.

Synthesis Methods and Procedures

Miyaura Borylation Reaction

The primary method for synthesizing Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate involves a Miyaura borylation reaction. This synthetic approach has been documented with a yield of approximately 83% .

The key reaction conditions include:

-

Catalyst: dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2

-

Base: potassium acetate

-

Solvent: 1,2-dichloroethane

-

Temperature: 80°C

This synthetic route is based on research published in the Journal of Organic Chemistry (2019, vol. 84, #21, p. 14187-14201) by De Toledo, Ian; Grigolo, Thiago A.; Bennett, James M.; Elkins, Jonathan M.; and Pilli, Ronaldo A . The Miyaura borylation represents a critical advance in organoboron chemistry, enabling the efficient conversion of aryl halides to boronic esters under relatively mild conditions.

Starting Materials and Precursors

The synthesis typically begins with a suitably functionalized naphthalene derivative, likely tert-butyl 6-bromonaphthalen-2-ylcarbamate or a similar halogenated precursor. The key step involves the palladium-catalyzed coupling with bis(pinacolato)diboron to introduce the boronic ester functionality at the desired position on the naphthalene ring.

The sequential steps in the synthesis pathway may include:

-

Protection of 2-aminonaphthalene with di-tert-butyl dicarbonate

-

Halogenation at the 6-position of the naphthalene ring

-

Miyaura borylation to introduce the boronic ester group

-

Purification to obtain the target compound with high purity

These prices reflect the specialized nature of the compound and the complexity of its synthesis.

Chemical Reactivity and Applications

Cross-Coupling Reactions

The primary application of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate lies in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The dioxaborolane moiety is instrumental in its chemical reactivity, enabling the formation of new carbon-carbon bonds through palladium-catalyzed coupling with various electrophiles.

Typical reactions include:

-

Suzuki-Miyaura coupling with aryl or vinyl halides

-

Chan-Lam coupling with nitrogen or oxygen nucleophiles

-

Oxidation to the corresponding hydroxyl derivative

-

Transmetalation reactions to form other organometallic species

These transformations enable the construction of complex molecular architectures, making the compound valuable in both academic research and industrial applications.

Protected Functional Group Chemistry

The presence of the tert-butylcarbamate (Boc) protecting group on the amine function makes this compound particularly useful in multistep synthetic sequences. This protection allows for selective transformations at the boronic ester site without affecting the amino group. After such transformations, the Boc group can be readily removed under acidic conditions to reveal the free amine for further functionalization.

This dual functionality (protected amine and reactive boronic ester) provides versatility in designing sequential reaction pathways, particularly in the synthesis of complex bioactive molecules and pharmaceutically relevant compounds.

Medicinal Chemistry and Biological Applications

Structure-Activity Relationship Considerations

In medicinal chemistry research, compounds containing naphthalene scaffolds have shown diverse biological activities. The 2-amino-naphthalene core present in this compound (after deprotection of the carbamate) has structural similarities to biologically active molecules, including various enzyme inhibitors and receptor ligands.

The boronic acid pinacol ester group allows for diverse structural modifications through cross-coupling reactions, enabling the creation of compound libraries for biological screening and structure-activity relationship studies. This versatility is particularly valuable in fragment-based drug discovery approaches and lead optimization processes.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide insights into the potential properties and applications of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate:

These structural variations influence solubility, reactivity, binding affinity to biological targets, and metabolic stability, which are important considerations in both synthetic applications and medicinal chemistry research.

Reactivity Profiles

The reactivity of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate is expected to differ from its structural analogs due to the specific electronic and steric influences of the naphthalene core and the positional relationship between the carbamate and boronic ester groups.

Compared to phenyl-based analogs like tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate, the extended aromatic system of the naphthalene core may influence:

-

Electronic density at the reaction centers

-

Coordination capabilities in catalytic processes

-

π-stacking interactions in complex formation

-

Conformational preferences in reaction transition states

These differences can be exploited in designing selective transformations and in optimizing reaction conditions for specific synthetic targets.

Current Research and Future Directions

Recent Research Findings

Recent studies involving Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate or closely related compounds have focused on advancing synthetic methodologies and exploring potential applications in various fields.

Key research areas include:

-

Development of more efficient catalytic systems for borylation reactions

-

Exploration of regioselective functionalization of naphthalene derivatives

-

Investigation of photocatalytic approaches to C-H borylation

-

Application in the synthesis of extended π-conjugated systems for materials science

These research directions reflect the continuing interest in organoboron chemistry and the versatility of functionalized naphthalene derivatives as synthetic building blocks.

Future Research Opportunities

Several promising research directions for further exploration of this compound include:

-

Development of asymmetric transformations utilizing the compound's structural features

-

Investigation of potential biological activities of derivatives obtained through cross-coupling

-

Application in the synthesis of fluorescent probes for biological imaging

-

Exploration of supramolecular assemblies based on the naphthalene scaffold

-

Computational studies to predict reactivity patterns and optimize reaction conditions

The combination of the naphthalene core, the boronic ester functionality, and the protected amine group provides a versatile platform for diverse chemical transformations, ensuring continued interest in this compound and its derivatives in various scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume